molecular formula C11H13ClN2O2 B1479230 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid CAS No. 1880723-02-3

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1479230
CAS RN: 1880723-02-3
M. Wt: 240.68 g/mol
InChI Key: RGDPOPUYEVNGED-UHFFFAOYSA-N
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Description

“1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1208087-83-5 . It has a molecular weight of 241.68 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of piperidine derivatives often involves ring construction from different cyclic or acyclic precursors . The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The InChI Code is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . The storage temperature is recommended to be at refrigerator levels . The shipping temperature is at room temperature .

Scientific Research Applications

Pharmacology: Drug Design and Development

In pharmacology, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system . The chloropyridinyl group can enhance the binding affinity of molecules to their target receptors, making it a crucial component in the development of new therapeutic agents.

Biochemistry: Enzyme Inhibition Studies

This compound plays a role in biochemistry research, particularly in enzyme inhibition studies. The structural features of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid allow it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate metabolic pathways .

Medicinal Chemistry: Antiviral and Anticancer Agents

In medicinal chemistry, the compound’s derivatives are explored for their potential as antiviral and anticancer agents. The presence of the chloropyridinyl group can be leveraged to create analogs that interfere with the replication processes of viruses or the proliferation of cancer cells .

Organic Synthesis: Building Blocks

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: serves as a building block in organic synthesis. It can be used to construct complex molecules through various chemical reactions, including coupling reactions and cyclization processes, which are fundamental in creating diverse organic compounds .

Chemical Engineering: Process Optimization

In chemical engineering, this compound is involved in process optimization studies. Its stability under different conditions and reactivity profile make it an excellent candidate for developing efficient and scalable synthetic routes, which is critical for industrial production .

Materials Science: Functional Materials Development

Lastly, in materials science, the compound’s derivatives are investigated for their use in developing functional materials. These materials might possess unique electrical or optical properties, making them suitable for applications in electronics or photonics .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPOPUYEVNGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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